molecular formula C28H25N3O5 B14113080 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide

Cat. No.: B14113080
M. Wt: 483.5 g/mol
InChI Key: QYTSQYWTHDHNHA-UHFFFAOYSA-N
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Description

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core, a phenylethyl group, and a methoxybenzyl acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the phenylethyl and methoxybenzyl acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide may be investigated for its potential as a drug candidate. Its unique structure and functional groups could confer specific pharmacological properties, such as anti-inflammatory or anticancer activity.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide include other benzofuro[3,2-d]pyrimidine derivatives and compounds with similar functional groups. Examples include:

  • 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide
  • 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-ethoxybenzyl)acetamide

Uniqueness

The uniqueness of 2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxybenzyl)acetamide lies in its specific combination of functional groups and structural features. This combination confers unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H25N3O5

Molecular Weight

483.5 g/mol

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C28H25N3O5/c1-35-21-11-7-10-20(16-21)17-29-24(32)18-31-25-22-12-5-6-13-23(22)36-26(25)27(33)30(28(31)34)15-14-19-8-3-2-4-9-19/h2-13,16H,14-15,17-18H2,1H3,(H,29,32)

InChI Key

QYTSQYWTHDHNHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

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